![molecular formula C15H30O2Si B12569403 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- CAS No. 193552-44-2](/img/structure/B12569403.png)
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a silyl ether group, which imparts unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- typically involves the reaction of 3-Penten-2-one with a silylating agent such as dimethyloctylchlorosilane. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the silyl ether bond. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon, leading to the formation of various adducts. The silyl ether group can also participate in reactions, providing a site for further functionalization. Molecular targets and pathways involved include enzyme-catalyzed transformations and interactions with nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Penten-2-one: A simpler α,β-unsaturated ketone without the silyl ether group.
4-(Trimethylsiloxy)-3-penten-2-one: A similar compound with a trimethylsilyl ether group instead of the dimethyloctylsilyl group.
Uniqueness
3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]- is unique due to the presence of the dimethyloctylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the silyl ether functionality is required.
Propriétés
Numéro CAS |
193552-44-2 |
|---|---|
Formule moléculaire |
C15H30O2Si |
Poids moléculaire |
270.48 g/mol |
Nom IUPAC |
4-[dimethyl(octyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C15H30O2Si/c1-6-7-8-9-10-11-12-18(4,5)17-15(3)13-14(2)16/h13H,6-12H2,1-5H3 |
Clé InChI |
ZYVBLYAKXNUOGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](C)(C)OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


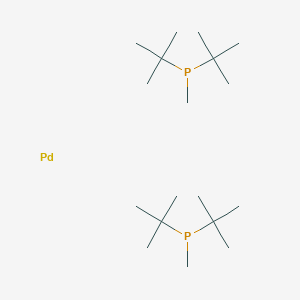
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)

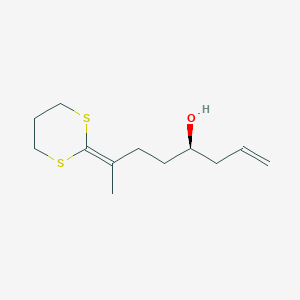
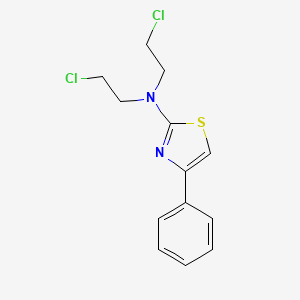
![2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
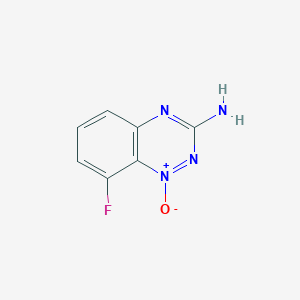
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
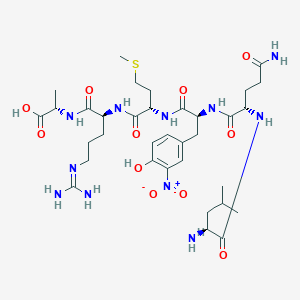

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
